D-Mannose

説明

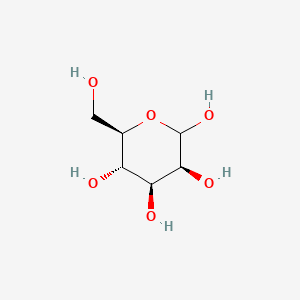

Structure

3D Structure

特性

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QTVWNMPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337491 | |

| Record name | D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | D-Mannose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Mannose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-26-7, 31103-86-3, 3458-28-4 | |

| Record name | D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-mannopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Mannose and its Intricate Interplay with Urothelial Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of D-mannose on urothelial cells. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current scientific evidence on the dual role of this compound: its well-established anti-adhesive properties against uropathogenic E. coli (UPEC) and its emerging role in modulating urothelial cell senescence and inflammation. This guide presents quantitative data in structured tables, details key experimental protocols, and utilizes Graphviz diagrams to illustrate complex biological pathways and experimental workflows.

The Anti-Adhesive Mechanism of this compound in the Urothelium

This compound, a natural monosaccharide, is predominantly recognized for its ability to competitively inhibit the adhesion of uropathogenic E. coli (UPEC) to urothelial cells, a critical initial step in the pathogenesis of urinary tract infections (UTIs).[1] This mechanism is centered on the interaction between the bacterial FimH adhesin and mannosylated glycoproteins on the surface of urothelial cells.

The Role of FimH and Uroplakin Ia

UPEC strains commonly express type 1 pili, which are filamentous appendages terminating in the FimH adhesin.[2] FimH is a lectin with a specific affinity for mannose residues.[3][4] The primary receptor for FimH on the apical surface of urothelial cells is Uroplakin Ia (UP Ia), a major component of the urothelial plaques.[5][6] The binding of FimH to the mannosyl moieties of UP Ia allows UPEC to anchor to the bladder lining, resisting urinary flow and initiating infection, which can include invasion of the urothelial cells.[3][5]

Competitive Inhibition by this compound

This compound, when present in the urine, acts as a soluble decoy receptor. Its structure mimics the mannose residues on Uroplakin Ia, allowing it to bind with high affinity to the FimH adhesin on UPEC.[1] This competitive binding saturates the FimH binding sites, effectively preventing the bacteria from attaching to the urothelial cells.[1] The UPEC, now coated with this compound, are unable to adhere to the bladder wall and are subsequently flushed out during micturition.[7]

The Contribution of Tamm-Horsfall Protein

Tamm-Horsfall protein (THP), or uromodulin, is the most abundant protein in normal urine and plays a crucial role in the innate defense against UTIs.[2][8] THP is a heavily glycosylated protein with high-mannose chains that can also bind to the FimH adhesin of UPEC.[2][9] By binding to UPEC in the urinary tract, THP acts as a natural inhibitor of bacterial adhesion to the urothelium, complementing the action of exogenous this compound.[8][9]

This compound in the Modulation of Urothelial Cell Senescence and Inflammation

Recent research has uncovered a novel mechanism of action for this compound, extending beyond its anti-adhesive properties to include the modulation of urothelial cell physiology, particularly in the context of aging.[9] Studies in aged animal models have shown that this compound can mitigate age-associated cellular senescence and inflammation in the bladder urothelium.[9]

Aging, Senescence, and the Urothelium

The aging process can lead to a state of cellular senescence in the urothelium, characterized by irreversible growth arrest and the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP).[9][10] This chronic inflammatory state is associated with increased urothelial cell death through a process called pyroptosis, which is dependent on the NLRP3 inflammasome and Gasdermin D.[4][9] Pyroptosis leads to the shedding of urothelial cells, compromising the bladder barrier function and increasing susceptibility to recurrent UTIs.[9]

This compound as a Senotherapeutic Agent

This compound has been shown to exert a senotherapeutic effect on aged urothelial cells.[9] Oral administration of this compound in aged mice has been observed to:

-

Reduce Cellular Senescence: this compound treatment has been associated with a decrease in the expression of senescence markers such as p21 and p53.[9][10]

-

Suppress the SASP and Inflammation: this compound can dampen the pro-inflammatory SASP, leading to a reduction in urothelial inflammation.[9]

-

Inhibit Pyroptosis: this compound has been shown to limit pyroptotic cell death by inhibiting the NLRP3 inflammasome pathway.[4][9]

-

Restore Autophagic Flux: this compound treatment can rescue impaired autophagy in aged urothelial cells, a key cellular process for clearing damaged components.[9]

The precise signaling cascade through which this compound mediates these effects is still under investigation, but it is proposed to involve intrinsic cellular pathways that counter age-related cellular stress.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on urothelial cells.

Table 1: In Vitro Anti-Adhesive and Anti-Invasive Efficacy of this compound

| Parameter | UPEC Strain | Urothelial Cell Line | IC50 Value (mg/mL) | Reference |

| Anti-Adhesion | EC14 | TCC-5637 | 0.51 | [5] |

| Anti-Invasion | EC14 | TCC-5637 | 0.30 | [5] |

Table 2: In Vivo Effects of this compound on Senescence Markers in Aged Mice

| Marker | Effect of this compound Treatment | Approximate Change | Reference |

| p21 transcript levels | Reduction | ~45% decrease | [9] |

| p53 transcript levels | Reduction | ~65% decrease | [9] |

| Epithelial cell shedding | Reduction | ~75% decrease | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

UPEC Adhesion and Invasion Assay

This protocol is a synthesis of methodologies described for assessing the anti-adhesive and anti-invasive properties of this compound.[5][11][12][13]

Objective: To quantify the ability of this compound to inhibit the adhesion of UPEC to and invasion into human urothelial cells in vitro.

Materials:

-

Human bladder epithelial cell line (e.g., T24 or 5637)

-

Uropathogenic E. coli (UPEC) strain (e.g., CFT073 or a clinical isolate like EC14)

-

Appropriate cell culture medium (e.g., DMEM or RPMI 1640) with supplements (e.g., FBS, L-glutamine, penicillin/streptomycin)

-

This compound solutions of varying concentrations

-

Phosphate-buffered saline (PBS)

-

Triton X-100

-

Gentamicin

-

Luria-Bertani (LB) agar plates

-

24-well tissue culture plates

Experimental Workflow:

Procedure:

-

Cell Culture: Seed T24 or 5637 urothelial cells in 24-well plates at a density of approximately 1.5 x 10^5 cells/well and culture until a confluent monolayer is formed.

-

Bacterial Culture: Inoculate UPEC into LB broth and grow overnight at 37°C.

-

This compound Treatment: Wash the confluent urothelial cell monolayers with PBS and then incubate with culture medium containing various concentrations of this compound (e.g., 0 to 16 mg/mL) for 1 hour at 37°C.

-

Infection: Infect the this compound-treated cells with the UPEC suspension at a multiplicity of infection (MOI) of approximately 100 bacteria per cell. Incubate for 2 hours at 37°C.

-

Washing: After incubation, gently wash the monolayers three to four times with sterile PBS to remove non-adherent bacteria.

-

Quantification of Adhesion:

-

Lyse the cells in one set of wells with a solution of 0.1% Triton X-100 in PBS.

-

Perform serial dilutions of the lysate and plate on LB agar.

-

Incubate the plates overnight at 37°C and count the colony-forming units (CFUs) to determine the total number of cell-associated (adherent and invaded) bacteria.

-

-

Quantification of Invasion (Gentamicin Protection Assay):

-

To a parallel set of wells, add fresh culture medium containing gentamicin (e.g., 100 µg/mL) and incubate for 1-2 hours to kill extracellular bacteria.

-

Wash the cells thoroughly with PBS.

-

Lyse the cells with 0.1% Triton X-100.

-

Plate serial dilutions of the lysate on LB agar and count the CFUs to determine the number of intracellular (invaded) bacteria.

-

-

Data Analysis: Calculate the percentage of adhesion and invasion relative to the untreated control. Determine the IC50 value for this compound for both adhesion and invasion.

Analysis of Urothelial Cell Senescence

The following protocols are adapted from methodologies used to assess cellular senescence in bladder tissue.[9][14][15][16][17]

4.2.1 Senescence-Associated β-Galactosidase (SA-β-Gal) Staining of Bladder Tissue

Objective: To histochemically detect senescent cells in bladder tissue sections.

Materials:

-

Fresh-frozen bladder tissue sections (4-10 µm)

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0)

-

PBS

-

Microscope

Procedure:

-

Tissue Preparation: Cut fresh-frozen bladder tissue into 4-10 µm sections using a cryostat and mount on slides.

-

Fixation: Fix the tissue sections with the fixative solution for 5-15 minutes at room temperature.

-

Washing: Wash the slides twice with PBS.

-

Staining: Incubate the slides in the SA-β-Gal staining solution overnight at 37°C in a non-CO2 incubator.

-

Visualization: Observe the slides under a light microscope. Senescent cells will stain blue.

-

Quantification: The percentage of blue-stained cells can be quantified using image analysis software.

4.2.2 Quantitative Real-Time PCR (qRT-PCR) for p21 and p53 Expression

Objective: To measure the relative transcript levels of senescence-associated genes p21 and p53 in urothelial cells or bladder tissue.

Materials:

-

Urothelial cells or bladder tissue homogenate

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for p21, p53, and a reference gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

RNA Extraction: Isolate total RNA from urothelial cells or bladder tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using specific primers for p21, p53, and the reference gene.

-

Data Analysis: Calculate the relative expression of p21 and p53 using the ΔΔCt method, normalizing to the expression of the reference gene.

Multiplex ELISA for Urinary Cytokines

This protocol provides a general framework for the analysis of multiple cytokines in urine samples, indicative of the Senescence-Associated Secretory Phenotype (SASP).[18][19]

Objective: To simultaneously measure the concentration of multiple pro-inflammatory cytokines in urine samples.

Materials:

-

Urine samples

-

Commercial multiplex cytokine ELISA kit (bead-based assay for flow cytometry or plate-based chemiluminescence assay)

-

Microplate reader or flow cytometer compatible with the chosen kit

Procedure:

-

Sample Preparation: Centrifuge urine samples to remove cellular debris. Store the supernatant at -80°C until analysis.

-

Assay Performance: Follow the manufacturer's protocol for the specific multiplex ELISA kit. This typically involves:

-

Incubating the urine samples with a mixture of capture antibody-coated beads or in antibody-coated microplate wells.

-

Adding a detection antibody cocktail.

-

Adding a fluorescently labeled reporter molecule (e.g., streptavidin-phycoerythrin).

-

Washing between steps to remove unbound reagents.

-

-

Data Acquisition: Read the plate on a compatible microplate reader or acquire data from the beads using a flow cytometer.

-

Data Analysis: Use the software provided with the kit to generate standard curves for each cytokine and calculate their concentrations in the urine samples.

Summary and Future Directions

This compound demonstrates a multifaceted mechanism of action within the urinary tract. Its primary, well-documented role is the competitive inhibition of UPEC adhesion to urothelial cells, a process that is augmented by the endogenous Tamm-Horsfall protein. Emerging evidence now points to a second, cell-intrinsic mechanism where this compound acts as a senotherapeutic agent, mitigating age-related cellular senescence, inflammation, and pyroptosis in the urothelium.

This dual action positions this compound as a promising agent for both the prevention and potential management of UTIs, particularly in aging populations who are more susceptible to recurrent infections. Future research should focus on further elucidating the signaling pathways involved in the senotherapeutic effects of this compound on urothelial cells. Additionally, well-controlled clinical trials are needed to establish optimal dosing and long-term efficacy for its use in preventing UTI recurrence and managing bladder health in the elderly. The development of more potent this compound analogs or combination therapies that target both bacterial adhesion and urothelial cell dysfunction could represent a novel and effective strategy in the fight against UTIs.

References

- 1. medium.com [medium.com]

- 2. Uromodulin (Tamm–Horsfall protein): guardian of urinary and systemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uropathogenic E. coli adhesin-induced host cell receptor conformational changes: implications in transmembrane signaling transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacteria-Induced Uroplakin Signaling Mediates Bladder Response to Infection | PLOS Pathogens [journals.plos.org]

- 5. Uroplakin Ia is the urothelial receptor for uropathogenic Escherichia coli: evidence from in vitro FimH binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-Galactosidase staining [protocols.io]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Tamm-Horsfall protein binds to type 1 fimbriated Escherichia coli and prevents E. coli from binding to uroplakin Ia and Ib receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high‐throughput assay for the measurement of uropathogenic Escherichia coli attachment to urinary bladder cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dictamnine Inhibits the Adhesion to and Invasion of Uropathogenic Escherichia Coli (UPEC) to Urothelial Cells | MDPI [mdpi.com]

- 12. Urothelial Cultures Support Intracellular Bacterial Community Formation by Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Type 1 pilus‐mediated bacterial invasion of bladder epithelial cells | The EMBO Journal [link.springer.com]

- 14. Urothelial cultures support intracellular bacterial community formation by uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. telomer.com.tr [telomer.com.tr]

- 16. researchgate.net [researchgate.net]

- 17. buckinstitute.org [buckinstitute.org]

- 18. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multiplex Analysis of Urinary Cytokine Levels in a Rat Model of Cyclophosphamide-induced Cystitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the D-Mannose Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian cells, primarily serving as a precursor for the synthesis of glycoproteins and other glycoconjugates. The biosynthesis of activated mannose, in the form of guanosine diphosphate mannose (GDP-mannose), is a fundamental cellular process. Dysregulation of this pathway is implicated in a class of rare metabolic disorders known as Congenital Disorders of Glycosylation (CDGs). This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in mammalian cells, detailing the enzymatic steps, quantitative data, experimental protocols, and regulatory mechanisms.

The Core Biosynthesis Pathway of this compound

The primary pathway for the de novo synthesis of this compound in mammalian cells begins with fructose-6-phosphate, an intermediate of glycolysis. This pathway ensures a steady supply of mannose for essential glycosylation reactions, even when exogenous mannose is limited. The conversion of fructose-6-phosphate to GDP-mannose is a three-step enzymatic cascade occurring in the cytoplasm.

The key enzymes involved in this pathway are:

-

Mannose-6-phosphate Isomerase (MPI)

-

Phosphomannomutase 2 (PMM2)

-

GDP-mannose Pyrophosphorylase (GMPP)

Pathway Overview

The biosynthesis of this compound in mammalian cells follows a well-defined pathway starting from the glycolytic intermediate, Fructose-6-Phosphate. This multi-step enzymatic process is crucial for the production of activated mannose, which is essential for glycosylation.

Quantitative Data on Pathway Enzymes

The efficiency and regulation of the this compound biosynthesis pathway are dictated by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for each enzyme in the pathway.

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Activator(s) | Inhibitor(s) |

| Mannose-6-phosphate Isomerase (MPI) | Mannose-6-phosphate | Fructose-6-phosphate | Zn²⁺ | - | Erythrose-4-phosphate, Mannitol-1-phosphate[1] |

| Phosphomannomutase 2 (PMM2) | Mannose-6-phosphate | Mannose-1-phosphate | Mg²⁺ | Mannose-1,6-bisphosphate[2] | - |

| GDP-mannose Pyrophosphorylase (GMPP) | Mannose-1-phosphate, GTP | GDP-mannose, Pyrophosphate | Mg²⁺ | - | GDP-mannose (feedback inhibition by GMPPA)[3][4] |

Table 1: Overview of Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Organism/Tissue | Km (μM) | Vmax (nmol/min/mg) | Reference(s) |

| Phosphomannomutase 2 (PMM2) | Human (recombinant) | 20 (for Man-1-P) | 20000 | [2] |

| Phosphomannomutase 2 (PMM2) | Rat Liver | 27 (for Man-1-P) | 180 | [2] |

| GDP-mannose Pyrophosphorylase (GMPP) | Human (recombinant) | 150 (for Man-1-P) | - | [3] |

| GDP-mannose Pyrophosphorylase (GMPP) | Human (recombinant) | 300 (for GTP) | - | [3] |

Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes

Detailed Experimental Protocols

Accurate measurement of the activity of MPI, PMM2, and GMPP is crucial for studying the this compound biosynthesis pathway. The following are detailed methodologies for key experiments.

Assay for Mannose-6-Phosphate Isomerase (MPI) Activity

This colorimetric assay measures the formation of fructose-6-phosphate from mannose-6-phosphate.[5]

Materials:

-

Cell lysate

-

Reaction Buffer: 20 mM Tris-HCl, 0.5 mM ZnCl₂, pH 7.5

-

Substrate: 222 µM Mannose-6-phosphate

-

1.5% Cysteine-HCl

-

70% Sulfuric Acid

-

0.003% Ethanolic solution of carbazole

-

Spectrophotometer

Procedure:

-

Dilute 50 µg of protein from the cell lysate in the reaction buffer.

-

Add mannose-6-phosphate to a final concentration of 222 µM.

-

Incubate the reaction mixture for 10 minutes at 37°C.

-

Stop the reaction by adding 1.5% cysteine-HCl to a final concentration of 0.25%.

-

Add 70% sulfuric acid to a final concentration of 60%.

-

Add the ethanolic carbazole solution to a final concentration of 0.003%.

-

Incubate for 1 hour at room temperature.

-

Measure the absorbance at 560 nm.

Assay for Phosphomannomutase 2 (PMM2) Activity

This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate using high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[6]

Materials:

-

Fibroblast or lymphoblast cell lysate

-

Reaction Mixture: 50 mM HEPES pH 7.1, 5 mM MgCl₂, 100 µM Mannose-1-Phosphate, 100 µM Glucose-1,6-bisphosphate

-

HPAEC-PAD system

Procedure:

-

Add 80 µl of cell extract to the reaction mixture.

-

Incubate at 37°C for 90 minutes.

-

Stop the reaction by heating at 80°C for 5 minutes, followed by snap cooling on ice.

-

Centrifuge the mixture to pellet precipitated proteins.

-

Analyze the supernatant for the presence of mannose-6-phosphate using HPAEC-PAD.

Assay for GDP-mannose Pyrophosphorylase (GMPP) Activity

This assay determines GMPP activity by quantifying the amount of inorganic phosphate generated from the pyrophosphate product.[3]

Materials:

-

Purified recombinant GMPPB or cell lysate

-

Assay Buffer: Composition not specified, but incubations are at 37°C.

-

Substrates: 150 µM Mannose-1-phosphate, 300 µM GTP

-

Pyrophosphatase (1 U/mL)

-

Revelation Buffer: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, 0.05% (v/v) Triton X-100 in 0.7 M HCl

-

Spectrophotometer

Procedure:

-

Combine the enzyme source with the assay buffer containing mannose-1-phosphate, GTP, and pyrophosphatase.

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction by adding an equal volume of revelation buffer.

-

Incubate at 30°C for 5 minutes to allow for color development.

-

Measure the absorbance at 650 nm.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is a tightly regulated process to ensure adequate supply for glycosylation without causing metabolic imbalances. The primary regulatory control point appears to be at the level of GDP-mannose pyrophosphorylase.

Allosteric Feedback Inhibition

GDP-mannose pyrophosphorylase B (GMPPB), the catalytic subunit, is subject to allosteric feedback inhibition by its product, GDP-mannose. This regulation is mediated by its non-catalytic paralogue, GDP-mannose pyrophosphorylase A (GMPPA).[3][4] GMPPA can bind to GDP-mannose and subsequently interact with GMPPB to inhibit its activity, thus preventing the overproduction of GDP-mannose.[3][4]

Post-Translational Modification

Recent evidence suggests that the activity of GMPPB is also regulated by ubiquitination.[3][4] The E3 ubiquitin ligase TRIM67 has been identified as a potential candidate for mediating this modification.[4] Inhibition of GMPPB ubiquitination leads to a decrease in its enzymatic activity, indicating that ubiquitination plays a positive regulatory role.[3][4]

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway in mammalian cells, essential for proper protein glycosylation. This guide has provided a detailed overview of the core enzymatic steps, quantitative data, experimental methodologies, and regulatory mechanisms. A thorough understanding of this pathway is critical for researchers and drug development professionals working on Congenital Disorders of Glycosylation and other diseases where mannose metabolism is implicated. Further research into the intricate regulatory networks governing this pathway will likely unveil novel therapeutic targets for a range of human diseases.

References

- 1. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 2. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phosphomannomutase activity in congenital disorders of glycosylation type Ia determined by direct analysis of the interconversion of mannose-1-phosphate to mannose-6-phosphate by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-Mannose in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannose, a C-2 epimer of glucose, is a monosaccharide of critical importance in cellular physiology. Beyond its role as a simple sugar, this compound is a key player in cellular metabolism, intricately linked to glycolysis, energy production, and, most notably, the synthesis of glycoconjugates essential for protein structure and function. This technical guide provides an in-depth exploration of the physiological role of this compound, detailing its transport, metabolic fate, and the key enzymatic reactions that govern its utilization. We present a comprehensive overview of its involvement in vital cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways to facilitate a deeper understanding for research and therapeutic development.

Introduction

The study of cellular metabolism has traditionally focused on glucose as the primary carbohydrate source. However, emerging research has illuminated the significant and distinct roles of other monosaccharides, with this compound taking a prominent position. Its physiological importance stems from its unique metabolic pathways that diverge from glucose metabolism, leading to the production of essential precursors for glycosylation.[1][2] This guide will dissect the journey of this compound from cellular uptake to its ultimate fate, providing a technical framework for researchers in the fields of cell biology, oncology, and drug development.

Cellular Uptake and Transport of this compound

This compound enters mammalian cells through facilitated diffusion, primarily utilizing hexose transporters from the SLC2A (GLUT) family.[1] While glucose is a competitive inhibitor of mannose uptake, this compound also appears to utilize specific transporters that are less sensitive to glucose, ensuring its availability even in glucose-rich environments.[3] In intestinal enterocytes, both Na+-dependent and Na+-independent transport systems for this compound have been identified.[4][5][6]

Quantitative Data on this compound Transport

| Parameter | Value | Cell Type/System | Reference |

| Kuptake | ~30-70 µM | Various mammalian cell lines | [3] |

| Transport Rate | 6.5 – 23.0 nmols/hr/mg protein | Various cell lines | [1] |

| Km (Transport) | 378 µM | Trypanosoma brucei gambiense | [7] |

The Metabolic Crossroads: Phosphorylation and Isomerization

Upon entering the cell, this compound is rapidly phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P) .[1] This is a critical step that traps mannose inside the cell and commits it to further metabolism. Man-6-P then stands at a metabolic crossroads, where its fate is determined by the competing activities of two key enzymes: phosphomannose isomerase (PMI) and phosphomannomutase (PMM2) .

-

Entry into Glycolysis: PMI catalyzes the reversible isomerization of Man-6-P to fructose-6-phosphate (F-6-P) , which can then directly enter the glycolytic pathway to generate ATP.[8][9]

-

Commitment to Glycosylation: PMM2 directs Man-6-P towards the synthesis of activated mannose donors required for glycosylation.[1]

dot

Quantitative Data on Key Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Hexokinase | This compound | 155.8 µM | 0.93 µmol/min/mg protein | Trypanosoma brucei gambiense | [7] |

| Hexokinase | D-Glucose | 199.4 µM | 1.15 µmol/min/mg protein | Trypanosoma brucei gambiense | [7] |

| Phosphomannose Isomerase | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/min/mg | Not specified | [10] |

The Glycosylation Superhighway: Synthesis of Activated Mannose Donors

The primary anabolic fate of this compound is its utilization in the synthesis of glycoconjugates, a process crucial for protein folding, stability, and function.[11] This pathway is initiated by the conversion of Man-6-P to mannose-1-phosphate (Man-1-P) by PMM2. Man-1-P is then converted to guanosine diphosphate-mannose (GDP-mannose) by GDP-mannose pyrophosphorylase.[12][13] GDP-mannose is a key activated sugar nucleotide that serves as the mannosyl donor for the synthesis of N-linked glycans.[14]

Another critical activated mannose donor is dolichol-phosphate-mannose (Dol-P-Man) . It is synthesized from GDP-mannose and dolichol-phosphate by the enzyme dolichol-phosphate mannose synthase.[15][16][17] Dol-P-Man is essential for the elongation of the lipid-linked oligosaccharide precursor in the endoplasmic reticulum lumen, a vital step in N-glycosylation.[11][18]

dot

This compound in Disease and Therapeutics

The central role of this compound in metabolism and glycosylation makes it a molecule of significant interest in various disease contexts and as a potential therapeutic agent.

-

Congenital Disorders of Glycosylation (CDG): Deficiencies in enzymes involved in mannose metabolism, such as phosphomannose isomerase (MPI), lead to severe genetic disorders known as CDGs.[19]

-

Cancer Metabolism: this compound has been shown to inhibit the growth of certain cancer cells, particularly those with low levels of PMI.[20][21] The accumulation of Man-6-P can interfere with glycolysis and induce apoptosis.[22] Furthermore, this compound can enhance the efficacy of chemotherapy and immunotherapy.[23][24]

-

Urinary Tract Infections (UTIs): this compound is widely used as a dietary supplement to prevent recurrent UTIs. It is thought to work by inhibiting the adhesion of bacteria, particularly Escherichia coli, to the uroepithelial cells.[25][26][27][28]

-

Immunomodulation: Recent studies suggest that this compound can modulate T cell differentiation and enhance anti-tumor immunity.[29]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples using HPLC-MS/MS

This protocol provides a general workflow for the accurate quantification of this compound in plasma or serum.[30][31][32]

1. Sample Preparation:

- To 50 µL of plasma/serum, add an internal standard (e.g., ¹³C-labeled this compound).

- Precipitate proteins by adding 100 µL of ice-cold acetonitrile.

- Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% acetonitrile in water).

2. Chromatographic Separation:

- Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of mannose from its isomers.

- Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., ammonium formate).

3. Mass Spectrometric Detection:

- Utilize a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

- Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis:

- Construct a standard curve using known concentrations of this compound.

- Determine the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

dot

Protocol 2: In Vitro Metabolic Labeling with Stable Isotope-Labeled this compound

This protocol outlines a method for tracing the metabolic fate of this compound in cultured cells using a stable isotope-labeled tracer like D-[1-²H]Mannose.[2][33]

1. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.

- Replace the medium with a labeling medium containing a defined concentration of the stable isotope-labeled mannose (e.g., 50-200 µM D-[1-²H]Mannose) and a controlled concentration of glucose.

- Incubate the cells for a specified period (e.g., 1, 4, 24 hours).

2. Cell Harvesting and Metabolite Extraction:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).

- Scrape the cells and collect the cell lysate.

- Separate the soluble metabolites from the protein pellet by centrifugation.

3. Sample Preparation for Analysis:

- Metabolite Fraction: Dry the supernatant containing the soluble metabolites. For GC-MS analysis, derivatize the dried metabolites to increase their volatility.

- Protein Fraction: Hydrolyze the protein pellet to release the constituent monosaccharides. Derivatize the released monosaccharides for GC-MS analysis.

4. GC-MS Analysis:

- Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.

- Monitor the mass-to-charge ratios (m/z) of fragments corresponding to the labeled and unlabeled mannose and its downstream metabolites.

5. Data Analysis:

- Calculate the isotopic enrichment in the different metabolite pools to determine the contribution of exogenous mannose to glycolysis and glycosylation pathways.

Conclusion

This compound is a fundamentally important monosaccharide with a multifaceted role in cellular metabolism. Its efficient uptake and distinct metabolic pathways, particularly its preferential utilization for glycosylation, underscore its significance in maintaining cellular homeostasis and function. The growing body of evidence highlighting the involvement of this compound in various pathological conditions, including cancer and infectious diseases, opens up new avenues for therapeutic intervention. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate biology of this compound and harness its potential for novel therapeutic strategies.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idus.us.es [idus.us.es]

- 5. This compound transport and metabolism in isolated enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Rapid uptake and phosphorylation of this compound, and limited this compound 6-phosphate isomerization in the glycolytic pathway of bloodstream forms of Trypanosoma brucei gambiense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. Reactome | Synthesis of GDP-mannose [reactome.org]

- 15. DOLICHOL PHOSPHATE MANNOSE SYNTHASE1 Mediates the Biogenesis of Isoprenyl-Linked Glycans and Influences Development, Stress Response, and Ammonium Hypersensitivity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Dolichol Phosphate Mannose Synthase: A Glycosyltransferase with Unity in Molecular Diversities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 20. This compound and Cancer – Research Review [prevailovercancer.com]

- 21. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. D‐mannose for preventing and treating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cochranelibrary.com [cochranelibrary.com]

- 27. This compound: Uses, UTIs, benefits, and risks [medicalnewstoday.com]

- 28. europeanreview.org [europeanreview.org]

- 29. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Quantification of this compound in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. arpi.unipi.it [arpi.unipi.it]

- 33. benchchem.com [benchchem.com]

D-Mannose as a Signaling Molecule in Immune Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: D-mannose, a C-2 epimer of glucose, has emerged as a significant signaling molecule with potent immunomodulatory functions. Traditionally known for its role in protein glycosylation and as a non-antibiotic treatment for urinary tract infections, recent evidence has illuminated its ability to actively shape immune responses.[1][2] this compound influences key immune cell populations, including T cells, macrophages, and dendritic cells, by modulating cellular metabolism and activating specific signaling cascades. This technical guide provides an in-depth review of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in this compound-mediated immune regulation.

Core Mechanisms and Signaling Pathways

This compound exerts its immunomodulatory effects through distinct mechanisms in different immune cell types. It primarily influences T cell differentiation, macrophage activation, and dendritic cell maturation.

Modulation of T Cell Differentiation and Function

This compound plays a crucial role in steering T cell fate, most notably by promoting the generation of regulatory T cells (Tregs) and enhancing the efficacy of anti-tumor CD8+ T cells.

Induction of Regulatory T cells (Tregs): Oral or in vitro administration of this compound induces the differentiation of naive CD4+ T cells into Foxp3+ Tregs.[1][2][3] This process is critical for establishing immune tolerance and suppressing autoimmune pathologies.[1][2] The underlying mechanism involves a metabolic shift within the T cell. This compound decreases glycolysis and increases fatty acid oxidation (FAO).[1][4] This metabolic reprogramming leads to two key events: the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS) production.[1][2] Both integrin αvβ8 and ROS are required to activate TGF-β from its latent form.[1][2][5] Activated TGF-β is a canonical signal for Foxp3 expression and Treg differentiation.[1][3]

Enhancement of Anti-Tumor CD8+ T Cell Immunity: Recent studies show that diminished mannose metabolism is a feature of T cell dysfunction in tumors.[6] Supplementation with this compound can enhance the anti-tumor activity of CD8+ T cells and limit their exhaustion.[6] Mechanistically, this compound treatment increases O-GlcNAcylation of β-catenin, which preserves the expression of the transcription factor Tcf7, a key regulator of T cell stemness.[6] This promotes a stem-like program in T cells, decoupling proliferation from terminal differentiation and improving their persistence and efficacy in cancer immunotherapy.[6]

Regulation of Macrophage Activation

This compound can suppress pro-inflammatory macrophage responses, particularly the M1 polarization induced by lipopolysaccharide (LPS).

Suppression of M1 Polarization: this compound acts as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) in macrophages.[7] It suppresses the translocation of the ATP6V1B2 subunit to the lysosome, which inhibits V-ATPase activity.[7] This leads to the recruitment of the scaffold protein AXIN to the lysosomal membrane and subsequent activation of AMP-activated protein kinase (AMPK).[7] Activated AMPK, in turn, down-regulates the NF-κB signaling pathway, a critical driver of M1 polarization, resulting in reduced production of inflammatory cytokines.[7]

Inhibition of IL-1β Production: this compound also specifically impairs the production of the pro-inflammatory cytokine IL-1β in LPS-activated macrophages.[4][8] It achieves this by reducing glycolysis and the tricarboxylic acid (TCA) cycle, which suppresses succinate-mediated activation of hypoxia-inducible factor 1-alpha (HIF-1α).[4][8] Since HIF-1α is a key transcriptional regulator of the Il1b gene, its suppression leads to a marked reduction in IL-1β production.[8]

Impact on Dendritic Cells (DCs)

This compound can inhibit the maturation of bone marrow-derived dendritic cells (BMDCs).[5][9] In co-culture assays, this compound-treated DCs show a reduced ability to induce antigen-specific CD4+ T cell proliferation and activation.[5][9] This effect is associated with reduced expression of activation markers like CD40 and CD80.[5] By promoting an immature, more tolerogenic DC phenotype, this compound contributes to the suppression of effector T cell responses.[5][9]

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in various experimental settings. The tables below summarize key findings.

Table 1: Effects of this compound on T Cell Populations

| Parameter Measured | Experimental System | Treatment/Condition | Result | Reference |

|---|---|---|---|---|

| Treg Differentiation | In vitro naive mouse CD4+ T cells | This compound (0-50 mM) | Dose-dependent increase in Foxp3+ Treg cells | [1] |

| Treg Generation | In vitro integrin αvβ8-deficient T cells + ROS inhibitor (NAC) | This compound stimulation | 70-80% decrease in Treg generation | [5] |

| Effector Cytokine mRNA | In vitro CD4+ T cells | this compound | Decreased levels of Ifng, Il4, Il6, and Il13 mRNA |[1] |

Table 2: Effects of this compound on Macrophage Function

| Parameter Measured | Experimental System | Treatment/Condition | Result | Reference |

|---|---|---|---|---|

| M1 Polarization | LPS-stimulated macrophages | This compound | Significant suppression of M1 polarization | [7] |

| M2 Polarization | IL-4-induced macrophages | This compound | No effect on M2 polarization | [7] |

| Phagocytosis & Killing | Macrophages | This compound | Remarkable inhibition of phagocytosis and bacterial killing | [7] |

| IL-1β Production | LPS-stimulated macrophages | this compound | Impaired IL-1β production |[8] |

Table 3: Effects of this compound in In Vivo Models

| Disease Model | Animal Model | Treatment | Key Outcome | Reference |

|---|---|---|---|---|

| Autoimmune Diabetes (NOD) | Mouse | This compound in drinking water | Suppressed immunopathology, increased Treg proportion | [1][2] |

| Airway Inflammation | Mouse | This compound in drinking water | Suppressed immunopathology, increased Treg proportion | [1][2] |

| Chronic GVHD (lupus model) | Mouse | This compound treatment | Decreased autoantibody production and effector T cells | [9] |

| LPS-induced Endotoxemia | Mouse | this compound administration | Improved survival |[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments cited in the literature.

In Vitro T Cell Differentiation Assay

This protocol is used to assess the direct effect of this compound on the differentiation of naive T cells into specific lineages, such as Tregs.

Objective: To determine if this compound promotes the differentiation of naive CD4+ T cells into Foxp3+ regulatory T cells.

Materials:

-

Spleen and lymph nodes from C57BL/6 mice.

-

Naive CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting).

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2-mercaptoethanol.

-

Anti-mouse CD3ε and anti-mouse CD28 antibodies (plate-bound or bead-coupled).

-

Recombinant human TGF-β1 (positive control), recombinant mouse IL-2.

-

This compound powder (sterile, cell culture grade).

-

Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3.

-

Foxp3/Transcription Factor Staining Buffer Set.

Procedure:

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from spleens and lymph nodes of mice using a negative selection kit according to the manufacturer's instructions.

-

Plate Coating: Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash plates three times with sterile PBS before use.

-

Cell Culture: Seed naive CD4+ T cells at 1x10^5 cells/well in complete RPMI medium.

-

Stimulation & Treatment: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and IL-2 (e.g., 100 U/mL) to all wells.

-

Create treatment groups:

-

Control: No additional sugar.

-

This compound: Add this compound to final concentrations (e.g., 1, 5, 10, 25, 50 mM).

-

Positive Control: Add rhTGF-β1 (e.g., 5 ng/mL).

-

-

Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

-

Staining and Analysis: Harvest cells and stain for surface markers (CD4, CD25). Then, fix, permeabilize, and stain for the intracellular transcription factor Foxp3 using a specialized buffer set.

-

Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD4+Foxp3+ cells in each treatment group.

References

- 1. This compound induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]

- 6. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound acts as a V-ATPase inhibitor to suppress inflammatory cytokines generation and bacterial killing in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

The Central Role of D-Mannose in Protein Glycosylation and Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular metabolism, playing a pivotal role in the post-translational modification of proteins through glycosylation. This process is fundamental to ensuring correct protein folding, stability, and function. This technical guide provides an in-depth exploration of the core metabolic pathways of this compound, its incorporation into N-linked glycans, and its intricate connection to the endoplasmic reticulum's quality control machinery for protein folding. We will delve into the molecular basis of Congenital Disorders of Glycosylation (CDG) related to mannose metabolism and the therapeutic potential of this compound supplementation. This guide also offers detailed experimental protocols for studying mannose metabolism and protein glycosylation, alongside quantitative data and visual pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

This compound Metabolism: The Foundation of Glycosylation

This compound enters the cellular metabolic landscape through two primary routes: de novo synthesis from glucose and a salvage pathway that utilizes exogenous mannose. The convergence of these pathways on Mannose-6-Phosphate (Man-6-P) is a critical juncture, directing the sugar towards either energy production or biosynthetic processes like glycosylation.

De Novo Synthesis and the Salvage Pathway

The de novo pathway involves the isomerization of Fructose-6-Phosphate, an intermediate of glycolysis, to Man-6-P by the enzyme phosphomannose isomerase (PMI). The salvage pathway, on the other hand, directly phosphorylates exogenous this compound to Man-6-P via hexokinase. Subsequent enzymatic steps convert Man-6-P to Mannose-1-Phosphate (Man-1-P) by phosphomannomutase (PMM), and finally to GDP-Mannose by GDP-mannose pyrophosphorylase (GMPP). GDP-Mannose is the primary donor of mannose for the synthesis of the lipid-linked oligosaccharide (LLO) precursor required for N-glycosylation.

A crucial intermediate derived from GDP-Mannose is Dolichol-Phosphate-Mannose (Dol-P-Man), synthesized by the dolichol-phosphate mannosyltransferase (DPM) enzyme complex. Dol-P-Man serves as the mannose donor for the elongation of the LLO on the luminal side of the endoplasmic reticulum (ER) membrane.[1]

dot

Caption: Core this compound Metabolic Pathways.

Quantitative Insights into Mannose Flux

Metabolic flux analysis using stable isotopes has revealed the quantitative contributions of the de novo and salvage pathways to the cellular GDP-Mannose pool. Under physiological conditions, the de novo pathway from glucose is the major contributor. However, the salvage pathway is highly efficient and can become the primary source of mannose for glycosylation when exogenous mannose is available.[2]

| Cell Type | Condition | Contribution of De Novo Pathway (from Glucose) | Contribution of Salvage Pathway (from Exogenous Mannose) | Reference |

| Trypanosoma brucei | Physiological glucose and mannose | ~80% | ~20% | [3] |

| Normal Human Fibroblasts | - | - | 25-30% of mannose in N-glycans | [2] |

| PMI-deficient Fibroblasts | - | - | ~80% of mannose in N-glycans | [2] |

The Role of this compound in N-Linked Protein Glycosylation

N-linked glycosylation is a highly conserved post-translational modification that commences in the ER. It involves the synthesis of a large, mannose-rich oligosaccharide precursor on a lipid carrier, dolichol pyrophosphate (Dol-PP), and its subsequent en bloc transfer to nascent polypeptide chains.

Assembly of the Lipid-Linked Oligosaccharide (LLO) Precursor

The assembly of the LLO precursor, Glc3Man9GlcNAc2-PP-Dol, is a stepwise process that occurs on both the cytosolic and luminal faces of the ER membrane. The initial steps, involving the addition of two N-acetylglucosamine (GlcNAc) and five mannose residues, occur on the cytosolic side, utilizing UDP-GlcNAc and GDP-Mannose as sugar donors. The resulting Man5GlcNAc2-PP-Dol intermediate is then flipped into the ER lumen. The subsequent elongation to Man9GlcNAc2-PP-Dol requires Dol-P-Man as the mannose donor for the addition of the final four mannose residues. Finally, three glucose residues are added, also from a dolichol-linked donor, to complete the Glc3Man9GlcNAc2-PP-Dol precursor.[1]

dot

Caption: N-Linked Glycosylation Precursor Assembly.

This compound, Glycosylation, and Protein Folding: The ER Quality Control System

The N-glycan attached to a newly synthesized protein is not merely a static modification; it acts as a quality control signal that dictates the protein's fate within the ER. This process, known as the calnexin-calreticulin cycle, relies on the trimming of glucose and mannose residues from the N-glycan.

The Calnexin-Calreticulin Cycle

Upon transfer of the Glc3Man9GlcNAc2 oligosaccharide to a protein, the two outermost glucose residues are rapidly trimmed by glucosidases I and II. The resulting monoglucosylated glycoprotein is recognized by the ER-resident lectin chaperones, calnexin and calreticulin, which assist in its proper folding. Glucosidase II then removes the final glucose, releasing the glycoprotein. If the protein is correctly folded, it can exit the ER. However, if it remains unfolded, it is recognized by UDP-glucose:glycoprotein glucosyltransferase (UGGT), which re-adds a glucose residue, allowing it to re-enter the cycle for another folding attempt.[4][5]

Mannose Trimming as a Signal for Degradation

If a glycoprotein fails to fold correctly after several rounds in the calnexin-calreticulin cycle, it is targeted for ER-associated degradation (ERAD). A key signal for this process is the trimming of mannose residues from the N-glycan by ER mannosidases. The removal of specific mannose residues creates a glycan structure that is no longer a substrate for UGGT and is instead recognized by other lectins, such as EDEM1 (ER degradation-enhancing α-mannosidase-like protein 1) and OS-9, which target the misfolded protein for retro-translocation to the cytosol, ubiquitination, and degradation by the proteasome.[5][6][7]

dot

Caption: ER Protein Folding Quality Control.

Congenital Disorders of Glycosylation (CDG) and this compound Therapy

Defects in the enzymes involved in mannose metabolism and N-linked glycosylation lead to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG). These disorders often present with a wide range of severe, multi-systemic symptoms.[4][8][9][10]

CDG Subtypes Related to Mannose Metabolism

-

PMM2-CDG (CDG-Ia): Caused by mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 activity. This is the most common type of CDG.

-

MPI-CDG (CDG-Ib): Results from mutations in the MPI gene, causing a deficiency in phosphomannose isomerase.

-

DPM1-CDG (CDG-Ie): Caused by mutations in the DPM1 gene, affecting the catalytic subunit of dolichol-phosphate mannosyltransferase.

This compound Supplementation as a Therapeutic Strategy

For certain types of CDG, oral supplementation with this compound can be an effective therapy. By providing an abundance of the substrate for the salvage pathway, mannose supplementation can bypass the defective enzyme in the de novo pathway and restore the cellular pool of GDP-Mannose, thereby improving protein glycosylation. This approach has shown significant success in treating MPI-CDG.[11] While short-term trials in PMM2-CDG have yielded mixed results, some long-term studies suggest potential benefits.[6][12][13]

| CDG Type | Defective Enzyme | Effect of Mannose Supplementation | Reference |

| PMM2-CDG (CDG-Ia) | Phosphomannomutase 2 | Mixed results in clinical trials; some long-term studies show improved glycosylation. | [6][12][13] |

| MPI-CDG (CDG-Ib) | Phosphomannose Isomerase | Effective in restoring normal glycosylation and alleviating clinical symptoms. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in protein glycosylation.

Quantification of GDP-Mannose by HPLC

This protocol describes the extraction and quantification of GDP-Mannose from cultured cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells

-

Ice-cold 60% methanol

-

Chloroform

-

Water (HPLC grade)

-

Perchloric acid

-

HPLC system with an anion-exchange column

-

GDP-Mannose standard

Procedure:

-

Cell Lysis and Extraction:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold 60% methanol and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Add chloroform and water to achieve a final ratio of methanol:chloroform:water of 2:1:0.8.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper aqueous phase containing the nucleotide sugars.

-

-

Sample Preparation:

-

Dry the aqueous phase under vacuum.

-

Resuspend the dried extract in a small volume of water.

-

Acidify with perchloric acid to precipitate any remaining proteins, then neutralize.

-

-

HPLC Analysis:

Metabolic Labeling with D-[1-²H]Mannose and GC-MS Analysis

This protocol outlines the use of a stable isotope-labeled mannose to trace its incorporation into glycoproteins.

Materials:

-

Cultured cells

-

Culture medium with and without this compound

-

D-[1-²H]Mannose

-

Lysis buffer (e.g., RIPA)

-

Protein precipitation solution (e.g., cold acetone)

-

2M Trifluoroacetic acid (TFA)

-

Derivatization reagents (e.g., hydroxylamine hydrochloride, acetic anhydride)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Labeling:

-

Culture cells in a medium containing D-[1-²H]Mannose for a defined period.

-

-

Protein Extraction and Hydrolysis:

-

Harvest and lyse the cells.

-

Precipitate the total protein and wash the pellet to remove unincorporated label.

-

Hydrolyze the glycoproteins by heating in 2M TFA to release the monosaccharides.

-

-

Derivatization and GC-MS Analysis:

-

Dry the hydrolyzed sample and derivatize the monosaccharides to make them volatile.

-

Analyze the derivatized sample by GC-MS, monitoring for the mass shift corresponding to the incorporation of the deuterium label in mannose.

-

-

Data Analysis:

dot

Caption: Workflow for Metabolic Labeling.

Western Blot Analysis of Glycosylation Status

This protocol describes the use of western blotting to assess changes in protein glycosylation, often observed as a mobility shift after enzymatic deglycosylation.

Materials:

-

Protein samples

-

PNGase F or Endo H enzyme

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Enzymatic Deglycosylation (Optional):

-

Treat a portion of the protein sample with PNGase F (removes most N-linked glycans) or Endo H (cleaves high-mannose and some hybrid N-glycans) according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Separate the treated and untreated protein samples by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

-

Detection:

Conclusion and Future Directions

This compound is a central player in the intricate process of protein glycosylation, which is inextricably linked to proper protein folding and cellular function. A thorough understanding of mannose metabolism and its role in these fundamental cellular processes is crucial for elucidating the pathophysiology of diseases like Congenital Disorders of Glycosylation and for developing novel therapeutic strategies. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound. Future research will likely focus on a deeper understanding of the regulation of mannose metabolic flux, the discovery of new players in the glycosylation and ER quality control pathways, and the development of more effective mannose-based therapies for a broader range of glycosylation disorders.

References

- 1. Protein Folding and Quality Control in the ER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protein Folding and Quality Control in the Endoplasmic Reticulum: Recent Lessons from Yeast and Mammalian Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mannose Trimming Is Required for Delivery of a Glycoprotein from EDEM1 to XTP3-B and to Late Endoplasmic Reticulum-associated Degradation Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Congenital disorders of glycosylation: new defects and still counting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Congenital Disorders of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Congenital disorders of glycosylation - Chang - Annals of Translational Medicine [atm.amegroups.org]

- 11. origene.com [origene.com]

- 12. N-linked glycosylation and its impact on the electrophoretic mobility and function of the human proton-coupled folate transporter (HsPCFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Separation of Guanosine Diphosphate Mannose and Guanosine Diphosphate Fucose in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. bosterbio.com [bosterbio.com]

D-Mannose Metabolism in Cancer vs. Normal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-mannose, a C-2 epimer of glucose, has emerged as a promising anti-cancer agent due to its differential metabolic effects in cancer cells compared to normal cells. This document provides a comprehensive technical overview of this compound metabolism, detailing the key enzymatic and signaling pathways that underpin its selective cytotoxicity towards malignant cells. A central theme is the pivotal role of phosphomannose isomerase (MPI) expression in determining cellular sensitivity to this compound. This guide summarizes quantitative metabolic data, provides detailed experimental protocols for studying this compound's effects, and visualizes the core molecular mechanisms.

Core Metabolic Pathways: A Tale of Two Fates

This compound and glucose share the same initial transport and phosphorylation steps upon entering a cell. However, their subsequent metabolic fates can diverge significantly, particularly in the context of cancer.

1.1. Cellular Uptake and Initial Phosphorylation: this compound enters mammalian cells primarily through glucose transporters (GLUTs).[1][2] Once inside, it is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M6P).[3][4] This initial step is common to both cancer and normal cells.

1.2. The Phosphomannose Isomerase (MPI) Branch Point: The fate of M6P is largely determined by the activity of phosphomannose isomerase (MPI), an enzyme that catalyzes the reversible isomerization of M6P to fructose-6-phosphate (F6P).[5][6]

-

In Normal Cells and MPI-High Cancer Cells: These cells typically express sufficient levels of MPI, allowing them to efficiently convert M6P into F6P.[3][7] F6P then enters the glycolysis pathway, contributing to energy production.[8] In this scenario, this compound can be utilized as an energy source, albeit often less efficiently than glucose.[8][9]

-

In MPI-Low Cancer Cells: A significant subset of cancer cells exhibit low expression of MPI.[5][10][11] In these cells, the reduced capacity to convert M6P to F6P leads to the intracellular accumulation of M6P upon this compound exposure.[3][5][7] This accumulation has profound metabolic consequences, acting as a "metabolic clog" that inhibits key glycolytic enzymes like hexokinase and phosphoglucose isomerase (PGI).[12][13] This, in turn, disrupts glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, leading to reduced cancer cell proliferation and survival.[3][5][8]

The differential expression of MPI between many cancer types and normal tissues forms the basis of the therapeutic window for this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound metabolism. Data has been compiled from various studies to provide a comparative overview.

Table 1: this compound Uptake and Enzyme Kinetics

| Parameter | Cancer Cells | Normal Cells | References |

|---|---|---|---|

| This compound Uptake | Mediated by GLUTs; competitive with glucose. | Mediated by GLUTs; competitive with glucose. | [1][2][14] |

| Hexokinase Affinity | Mammalian hexokinase shows a higher affinity but lower Vmax for the α-anomer of this compound compared to the β-anomer. | Similar to cancer cells. | [15] |

| MPI Expression | Often low in various cancers (e.g., colorectal, some breast cancers), but can be high in others (e.g., leukemia). | Generally sufficient for normal metabolic function. |[8][10][12] |

Table 2: Metabolic Effects of this compound in MPI-Low Cancer Cells

| Metabolite/Pathway | Effect of this compound Treatment | References |

|---|---|---|

| Mannose-6-Phosphate (M6P) | Significant intracellular accumulation. | [3][5][7] |

| Glycolysis | Inhibition. | [3][5][12] |

| Pentose Phosphate Pathway (PPP) | Inhibition. | [5][12] |

| Tricarboxylic Acid (TCA) Cycle | Inhibition. | [5][8] |

| dNTP Synthesis | Impaired, leading to genomic instability. |[16][17] |

Table 3: this compound Effects on Cancer Cell Viability and Proliferation

| Cancer Cell Line | This compound Concentration | Effect | References |

|---|---|---|---|

| 786-O, RCC4, CAKI-1 (ccRCC) | 50 mM | Inhibition of proliferation. | [18] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 100 mM | Inhibition of proliferation. | [18] |

| A549 (Non-Small Cell Lung Cancer) | 15 mM | Inhibition of proliferation and migration. | [19] |

| Various MPI-low cell lines | 25 mM | Growth retardation. |[20] |

Signaling Pathways Modulated by this compound

Beyond direct metabolic interference, this compound also modulates key signaling pathways involved in cancer progression and immune evasion.

3.1. AMPK-Mediated PD-L1 Degradation: In triple-negative breast cancer (TNBC) cells, this compound has been shown to activate AMP-activated protein kinase (AMPK).[13] Activated AMPK then phosphorylates the immune checkpoint protein PD-L1 at serine 195.[1] This phosphorylation event leads to abnormal glycosylation and subsequent proteasomal degradation of PD-L1.[1] The downregulation of surface PD-L1 enhances T-cell-mediated killing of cancer cells, suggesting a synergistic potential of this compound with immunotherapy.[13]

3.2. HIF-1α Downregulation: In clear cell renal cell carcinoma (ccRCC), this compound treatment has been observed to decrease the protein levels of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer metabolism and angiogenesis.[18] This effect appears to be independent of the VHL status of the cells.[18]

Mandatory Visualizations

Diagram 1: Core this compound Metabolic Pathways

Caption: this compound metabolism in mammalian cells.

Diagram 2: this compound Induced PD-L1 Degradation

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 7. Mannose-6-Phosphate Isomerase Functional Status Shapes a Rearrangement in the Proteome and Degradome of Mannose-Treated Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. benchchem.com [benchchem.com]

- 15. Anomeric specificity of mannose phosphorylation by hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Discovery and Role of D-Mannose Receptors on Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract